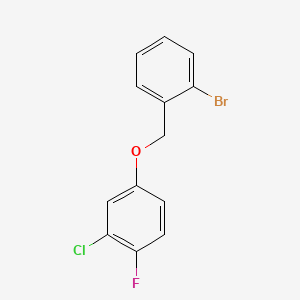

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether typically involves the reaction of 2-bromobenzyl alcohol with 3-chloro-4-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group serves as a prime site for nucleophilic substitution due to its electrophilic nature. Key reactions include:

A. Aromatic Nucleophilic Substitution (SNAr)

-

Reagents/Conditions : Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 80°C .

-

Products : Substitution of bromine with nucleophiles (e.g., amines, thiols). For example, reaction with pyrrolidine yields 2-(pyrrolidin-1-yl)benzyl derivatives .

B. Alkoxydehalogenation

-

Reagents/Conditions : Sodium methoxide (NaOMe) in methanol under reflux.

-

Products : Methoxy-substituted benzyl ethers via displacement of bromide.

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling structural diversification:

A. Suzuki-Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, K₃PO₄, aryl boronic acids in toluene/water (3:1) at 90°C .

-

Products : Biaryl derivatives (e.g., 2-phenylbenzyl-(3-chloro-4-fluorophenyl)ether) .

B. Ullmann Coupling

-

Reagents/Conditions : CuI, 1,10-phenanthroline, aryl iodides in DMF at 120°C .

-

Products : Diaryl ethers or benzofurans via C–O bond formation .

Electrophilic Aromatic Substitution

The chloro-fluorophenyl ring undergoes regioselective substitution due to electron-withdrawing effects:

| Position | Reactivity | Example Reaction |

|---|---|---|

| Para to Cl | Deactivated | Nitration yields 3-chloro-4-fluoro-2-nitro derivatives . |

| Ortho to F | Activated | Bromination produces 3-chloro-4-fluoro-5-bromo analogs . |

Ether Cleavage

The ether linkage is susceptible to cleavage under acidic or basic conditions:

A. Acidic Cleavage

B. Basic Cleavage

Oxidation and Reduction

A. Oxidation of Benzyl Group

B. Reduction of Bromine

Comparative Reactivity of Analogous Compounds

The table below highlights reaction outcomes for structurally related compounds:

Mechanistic Insights

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether are diverse, as outlined below:

Medicinal Chemistry

Research indicates that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit notable antibacterial and anticancer properties:

- Antibacterial Activity : Preliminary studies show that derivatives of this compound can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Investigations into its anticancer activity have revealed that it can induce apoptosis in cancer cell lines. For instance, a study on human breast cancer cells indicated an IC50 value around 30 µM after treatment for 48 hours .

The compound has been evaluated for its interactions with biological macromolecules:

- Enzyme Inhibition : It has shown potential as an inhibitor of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases. This inhibition may be mediated through competitive or non-competitive mechanisms .

Material Science

In material science, the compound is explored for its utility in developing specialty chemicals and polymers due to its unique chemical properties. Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules used in coatings and other industrial applications.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 4 |

| Enterococcus faecalis | 2 - 16 |

| Escherichia coli | 125 |

| Klebsiella pneumoniae | 15.6 |

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Bromoaniline | Contains a bromine on an aniline structure | Primarily used in dye synthesis |

| 2-Chloro-4-fluorophenol | Contains both chlorine and fluorine | Exhibits strong antibacterial properties |

| 3-Fluorobenzyl-(4-bromophenyl)ether | Similar ether structure with fluorine | Potential use in pharmaceuticals |

| 4-Chloro-3-bromobenzaldehyde | Aldehyde functional group | Known for its reactivity in condensation reactions |

Case Study on Antimicrobial Activity

A recent study focused on the antimicrobial efficacy of derivatives derived from this compound demonstrated significant activity against Gram-positive bacteria. The results indicated that modifications to the compound's structure could enhance its antibacterial properties, making it a candidate for further pharmacological development .

Case Study on Anticancer Effects

Another investigation assessed the anticancer properties of this compound on various human cancer cell lines. The study found that treatment led to reduced cell viability and induced apoptosis through caspase pathway activation, suggesting potential therapeutic applications in oncology .

Mécanisme D'action

The mechanism of action of 2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether involves its interaction with specific molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether

- 2-Chlorobenzyl-(3-bromo-4-fluorophenyl)ether

- 2-Fluorobenzyl-(3-chloro-4-bromophenyl)ether

Uniqueness

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is a complex organic compound that features a bromobenzyl group linked to a chlorofluorophenyl ether moiety. The presence of halogens, specifically bromine, chlorine, and fluorine, contributes to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

The bromine atom is known for its electrophilic character, while the chlorine and fluorine atoms are electron-withdrawing groups that enhance the compound's reactivity. This structural configuration makes it a candidate for various pharmacological applications.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antibacterial Properties : Compounds containing halogen substituents have been shown to possess strong antibacterial effects against various pathogens. For instance, derivatives with fluorine and chlorine groups often demonstrate enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes .

- Anticancer Activity : Some studies have highlighted the potential of halogenated compounds in inhibiting cancer cell proliferation. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit Bcl-2-expressing human cancer cell lines, showing promising IC50 values .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Bromination : Introduction of the bromine atom into the benzyl position.

- Chlorination and Fluorination : Selective chlorination and fluorination at the para and meta positions on the phenyl ring.

- Ether Formation : Reaction with appropriate alcohols or phenols to form the ether linkage.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic bromine atom can react with nucleophiles in biological systems, potentially leading to cellular damage or disruption of normal cellular functions.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell survival pathways, such as Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Case Study Example:

A study evaluating a series of halogenated phenolic compounds found that those with both chlorine and fluorine substituents exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The most active compound demonstrated an MIC value significantly lower than traditional antibiotics .

Propriétés

IUPAC Name |

4-[(2-bromophenyl)methoxy]-2-chloro-1-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSJNOXUMGLFRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.